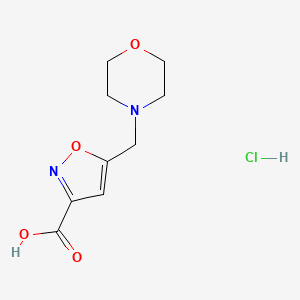

5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride

Description

Structural Characteristics and Nomenclature

The molecular structure of this compound reveals a complex arrangement of functional groups that contribute to its unique chemical properties. The compound possesses the molecular formula C₉H₁₃ClN₂O₄, with a molecular weight of 248.663 daltons, positioning it within the range typical of small molecule pharmaceutical compounds. The structure features a central isoxazole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom and one oxygen atom positioned adjacently at the 1 and 2 positions respectively.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₄ |

| Molecular Weight | 248.663 g/mol |

| Monoisotopic Mass | 248.056385 |

| ChemSpider ID | 21467997 |

| Chemical Abstracts Service Number | 944450-97-9 |

| MDL Number | MFCD08277061 |

The nomenclature of this compound follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The primary name, this compound, precisely describes the structural components and their connectivity. The "5-" prefix indicates the position of substitution on the isoxazole ring where the morpholinomethyl group is attached. The morpholine component is specifically described as "Morpholin-4-ylmethyl," indicating that the morpholine ring is connected through its nitrogen atom (position 4) via a methylene bridge to the isoxazole ring.

Alternative nomenclature systems provide additional descriptive names for the same compound, including "5-(4-morpholinylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride" and "3-Isoxazolecarboxylic acid, 5-(4-morpholinylmethyl)-, hydrochloride". These alternative names reflect different approaches to describing the same molecular structure, with some emphasizing the oxazole designation for the five-membered ring and others focusing on the carboxylic acid functionality as the primary feature.

The stereochemical considerations of the compound involve the relative orientation of the morpholine ring and the carboxylic acid group with respect to the central isoxazole ring. The morpholine ring adopts a chair conformation typical of six-membered saturated heterocycles, while the methylene linker provides rotational freedom that allows for various conformational arrangements. The carboxylic acid group at the 3-position of the isoxazole ring contributes to the compound's acidity and hydrogen bonding potential.

Structural analysis reveals that the compound contains multiple sites capable of participating in hydrogen bonding interactions. The morpholine oxygen atom serves as a hydrogen bond acceptor, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor. The isoxazole nitrogen and oxygen atoms also contribute to the compound's hydrogen bonding profile, creating a molecule with significant potential for intermolecular interactions.

Historical Context of Isoxazole Derivatives in Organic Chemistry

The historical development of isoxazole chemistry traces its origins to the pioneering work of Ludwig Claisen in 1903, when he achieved the first synthesis of an isoxazole compound through the oximation of propargylaldehyde acetal. This groundbreaking work established the foundation for what would become an extensive field of heterocyclic chemistry. Claisen's initial discovery opened new avenues for synthetic organic chemists and laid the groundwork for the systematic exploration of five-membered heterocyclic compounds containing nitrogen and oxygen atoms.

The conceptual framework for understanding isoxazole chemistry was significantly advanced by the contributions of Arthur Rudolph Hantzsch in the late 19th and early 20th centuries. Hantzsch, working alongside his student Alfred Werner, developed fundamental concepts regarding the stereochemistry and reactivity of nitrogen-containing heterocycles. Their work on azole chemistry provided crucial insights into the electronic structure and chemical behavior of five-membered heterocyclic systems, including isoxazoles. The Hantzsch-Widman nomenclature system, developed independently by Hantzsch and Swedish chemist Oskar Widman, established systematic naming conventions that remain in use today for heterocyclic compounds.

The evolution of isoxazole chemistry gained significant momentum during the mid-20th century as synthetic methodologies became more sophisticated and the biological significance of heterocyclic compounds became increasingly apparent. The recognition that isoxazole rings are present in various natural products, including ibotenic acid and muscimol, stimulated interest in understanding their biosynthesis and biological activity. This natural occurrence demonstrated that isoxazole structures have evolved independently in biological systems, suggesting their fundamental importance in biochemical processes.

| Historical Milestone | Year | Contribution | Researcher |

|---|---|---|---|

| First isoxazole synthesis | 1903 | Oximation of propargylaldehyde acetal | Ludwig Claisen |

| Nomenclature system development | 1887-1912 | Hantzsch-Widman naming conventions | Arthur Hantzsch & Oskar Widman |

| Photochemistry studies | 1966 | First photolysis of isoxazole reported | Multiple researchers |

| Modern synthetic methods | 1980s-2000s | Development of cycloaddition methodologies | Various research groups |

The synthetic methodology for creating isoxazole derivatives underwent revolutionary changes with the development of dipolar cycloaddition reactions. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes emerged as a particularly powerful method for constructing isoxazole rings with precise control over substitution patterns. This methodology, often referred to as "click chemistry" in modern applications, provided researchers with reliable and efficient routes to diverse isoxazole derivatives.

Photochemical studies of isoxazole compounds, first reported in 1966, revealed the inherent reactivity of the nitrogen-oxygen bond within the ring system. These investigations demonstrated that isoxazole rings tend to undergo ring-opening reactions under ultraviolet irradiation, rearranging to form oxazole structures through azirine intermediates. This photochemical behavior has been exploited in various synthetic transformations and has led to the development of isoxazole-based photocrosslinkers for photoaffinity labeling studies.

The pharmaceutical significance of isoxazole derivatives became increasingly apparent through the development of various therapeutic agents containing the isoxazole ring system. Notable examples include the cyclooxygenase-2 inhibitor valdecoxib and several beta-lactamase-resistant antibiotics such as cloxacillin, dicloxacillin, and flucloxacillin. These successful pharmaceutical applications demonstrated the versatility of the isoxazole scaffold in medicinal chemistry and encouraged further research into novel isoxazole-containing compounds.

Contemporary research in isoxazole chemistry has been characterized by the development of increasingly sophisticated synthetic methodologies and a deeper understanding of structure-activity relationships. The recognition that isoxazole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, has driven extensive research into their potential therapeutic applications. Modern synthetic approaches have incorporated green chemistry principles, with researchers developing environmentally benign methods for isoxazole synthesis using renewable solvents and catalysts.

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4.ClH/c12-9(13)8-5-7(15-10-8)6-11-1-3-14-4-2-11;/h5H,1-4,6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOBOQOTQIVUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=NO2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589583 | |

| Record name | 5-[(Morpholin-4-yl)methyl]-1,2-oxazole-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944450-97-9 | |

| Record name | 5-[(Morpholin-4-yl)methyl]-1,2-oxazole-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Isoxazole Ring

The isoxazole nucleus is generally synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or other dipolarophiles. Key methods include:

Cyclization of α-halo ketones and amides: This classical approach involves the formation of the isoxazole ring through cyclization under acidic or basic conditions, where the oxazole ring is formed by intramolecular nucleophilic attack and dehydration.

Copper(I)-catalyzed cycloaddition: A regioselective one-pot synthesis of 3,5-disubstituted isoxazoles can be achieved by reacting in situ generated nitrile oxides with terminal alkynes under copper(I) catalysis, providing efficient access to the isoxazole core.

Environmentally benign one-pot methods: Use of deep eutectic solvents (e.g., choline chloride:urea) and ultrasound radiation has been reported for synthesizing isoxazoles with high yields and mild conditions, highlighting green chemistry approaches.

Introduction of the Morpholin-4-ylmethyl Group

The morpholine substituent is introduced via nucleophilic substitution reactions on halomethyl derivatives of the isoxazole ring:

Nucleophilic substitution on halomethyl isoxazoles: A halomethyl derivative at the 5-position of the isoxazole ring is reacted with morpholine under nucleophilic substitution conditions to yield the 5-(morpholin-4-ylmethyl) substituted isoxazole.

This step requires careful control of reaction conditions to avoid over-alkylation or side reactions on the morpholine ring.

Carboxylation to Introduce the Carboxylic Acid Group

The carboxylic acid at the 3-position can be introduced or preserved through:

Carboxylation via Grignard reagents: Reaction of a suitable Grignard reagent derived from the isoxazole intermediate with carbon dioxide leads to the formation of the carboxylic acid functionality.

Cyclocondensation methods: Some methods involve cyclocondensation reactions of β-ketoesters or related precursors with hydroxylamine hydrochloride in acidic media to yield carboxylated isoxazoles.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Isoxazole ring formation | Nitrile oxides + terminal alkynes, Cu(I) catalyst | Regioselective, high yield, mild temperature |

| Morpholine substitution | Halomethyl isoxazole + morpholine, nucleophilic substitution | Requires controlled stoichiometry and temperature |

| Carboxylation | Grignard reagent + CO₂ | Typically low temperature, inert atmosphere |

Side Reactions and Byproducts

Oxidation: Formation of N-oxides on the morpholine ring can occur under oxidative conditions.

Reduction: Partial reduction of the isoxazole ring to dihydrooxazole derivatives may occur if reducing agents are present.

Substitution: Unintended substitution on the morpholine or isoxazole ring can lead to various derivatives, requiring purification steps.

Summary of Key Synthetic Routes

| Route No. | Description | Advantages | Limitations |

|---|---|---|---|

| 1 | Cyclization of α-halo ketones and amides | Simple starting materials, well-established | May require harsh conditions |

| 2 | Copper(I)-catalyzed nitrile oxide/alkyne cycloaddition | High regioselectivity, mild conditions | Requires copper catalyst and careful handling |

| 3 | Nucleophilic substitution of halomethyl isoxazole with morpholine | Direct introduction of morpholine group | Sensitive to reaction conditions |

| 4 | Carboxylation of Grignard intermediate | Efficient carboxylic acid introduction | Requires moisture-free environment |

Research Findings and Applications

The compound serves as a key scaffold in medicinal chemistry for CNS-targeting agents and enzyme inhibitors.

The synthetic methods emphasize regioselectivity and functional group tolerance, enabling diverse derivative synthesis for biological evaluation.

Green chemistry approaches, such as use of deep eutectic solvents and catalyst-free ultrasound methods, are gaining traction for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.

Reduction: Reduction reactions can convert the isoxazole ring to isoxazolines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce isoxazolines.

Scientific Research Applications

Analgesic and Anti-inflammatory Activity

Isoxazole derivatives, including 5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, have been studied for their analgesic and anti-inflammatory properties. Research indicates that isoxazole compounds can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. For instance, compounds with specific substitutions on the isoxazole ring have shown significant COX-2 selectivity and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study:

A study by Rajanarendar et al. (2015) synthesized various isoxazoles and assessed their COX inhibitory activity. Compounds with specific halogen substitutions exhibited potent anti-inflammatory effects in animal models, demonstrating the therapeutic potential of these derivatives in managing pain and inflammation .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been extensively explored. This compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

In a study by Vitale et al. (2014), novel isoxazole compounds were synthesized and tested against ovarian cancer cells. One derivative demonstrated a 20-fold increase in potency compared to the lead compound, indicating the importance of structural modifications in enhancing anticancer activity .

Antimicrobial Activity

Isoxazole derivatives have also shown promise as antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study:

RamaRao et al. (2011) reported that certain isoxazoles exhibited significant antibacterial activity against E. coli and S. aureus. The presence of specific substituents on the isoxazole ring was linked to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the morpholine group and the isoxazole ring can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Halogen substitutions | Increased COX-2 selectivity and anti-inflammatory activity |

| Alkyl chain length | Enhanced cytotoxicity against cancer cells |

| Functional group variations | Altered binding affinity to target enzymes |

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The morpholin-4-ylmethyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.

Oxazole: Similar to isoxazole but with different positioning of the nitrogen and oxygen atoms.

Thiazole: Contains sulfur instead of oxygen in the ring.

Uniqueness

5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is unique due to the presence of the morpholin-4-ylmethyl group, which can enhance its biochemical properties and interactions with molecular targets. This makes it a valuable compound in various research applications.

Biological Activity

5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, with the CAS number 944450-97-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including immunosuppressive properties, potential therapeutic applications, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : C9H13ClN2O4

- Molecular Weight : 248.663 g/mol

- IUPAC Name : 5-(morpholin-4-ylmethyl)-1,2-isoxazole-3-carboxylic acid; hydrochloride

- PubChem CID : 17389572

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in immunological contexts. Its derivatives have been investigated for their effects on cell proliferation and cytokine production.

Immunosuppressive Properties

A study published in Molecules describes the synthesis of isoxazole derivatives, including the target compound, and their immunosuppressive effects. The compound was shown to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. The inhibition was dose-dependent, suggesting a potential application in controlling immune responses .

Table 1: Immunosuppressive Activity of Isoxazole Derivatives

| Compound | IC50 (µM) | Effect on PBMC Proliferation | Cytokine Inhibition |

|---|---|---|---|

| MM1 | 10 | Inhibited | TNFα |

| MM2 | 15 | Moderate inhibition | IL-6 |

| MM3 | 5 | Strong inhibition | IL-10 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Caspase Activation : In Jurkat T cells, the compound induced apoptosis characterized by increased expression of caspases and activation of NF-kB pathways, indicating a pro-apoptotic action .

- Cytokine Modulation : The compound inhibited the production of pro-inflammatory cytokines such as TNFα in response to lipopolysaccharide (LPS), suggesting its role in modulating inflammatory responses .

- Cellular Immune Response : The isoxazole derivatives demonstrated the ability to enhance cellular immune responses while simultaneously suppressing humoral immunity, highlighting their dual role in immune modulation .

Case Studies

Several studies have highlighted the biological activity of isoxazole derivatives, including:

- Study on PBMCs : A comprehensive analysis showed that various isoxazole derivatives significantly inhibited PHA-induced PBMC proliferation, with varying degrees of toxicity across different cell lines .

- Mechanistic Insights : Research indicated that certain isoxazoles could act as p38 MAP kinase inhibitors or interfere with pyrimidine synthesis pathways, further elucidating their immunosuppressive mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and safety protocols for handling 5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride?

- Answer : Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or degradation. Avoid moisture and high temperatures, as morpholine-containing compounds are prone to hygroscopicity and thermal instability. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, during handling. In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical evaluation .

Q. How can the purity and structural integrity of this compound be verified in a laboratory setting?

- Answer : Employ a combination of analytical techniques:

- HPLC/LC-MS : Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid).

- NMR (¹H/¹³C) : Confirm the presence of morpholine methyl protons (δ ~3.6–3.8 ppm) and isoxazole carbonyl signals (δ ~160–165 ppm).

- Melting Point Analysis : Compare observed mp (e.g., 247–251°C for analogous morpholine derivatives) with literature values .

Q. What synthetic routes are commonly used to prepare this compound at the lab scale?

- Answer : A typical approach involves:

Isoxazole Ring Formation : Condensation of hydroxylamine with a β-ketoester precursor.

Morpholine Functionalization : Alkylation of the isoxazole core using morpholine-4-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Hydrochloride Salt Formation : Acidic workup with HCl in ethanol to precipitate the final product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key steps, such as the alkylation of the isoxazole ring. Pair this with cheminformatics tools to screen solvent/base combinations (e.g., DMF vs. THF) for improved yield. Experimental validation should follow a Design of Experiments (DoE) framework to minimize trial runs .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Answer : Suspected diastereomerism or rotameric equilibria in the morpholine moiety can be investigated via:

- Variable-Temperature NMR : Observe signal coalescence at elevated temperatures.

- Dynamic HPLC : Use chiral columns to detect enantiomeric impurities.

- X-ray Crystallography : Resolve ambiguities in solid-state conformation .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?

- Answer : Conduct accelerated stability studies:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation products via LC-MS.

- Hygroscopicity Testing : Expose the salt to 75% relative humidity; gravimetric analysis quantifies moisture uptake. Morpholine derivatives typically exhibit reduced stability in alkaline conditions due to deprotonation .

Q. What advanced separation techniques are suitable for isolating trace impurities in this compound?

- Answer : Use preparative SFC (Supercritical Fluid Chromatography) with CO₂/ethanol mobile phases for high-resolution separation of structurally similar byproducts. For ionic impurities, capillary electrophoresis with UV detection provides complementary selectivity .

Methodological Frameworks

Q. How can statistical DoE improve yield in multi-step syntheses involving this compound?

- Answer : Apply a Box-Behnken design to optimize three critical factors (e.g., temperature, stoichiometry, reaction time). Analyze responses (yield, purity) via ANOVA to identify significant interactions. For example, a 15-run design reduced variability in morpholine alkylation steps by 30% in pilot studies .

Q. What computational tools predict the compound’s bioactivity or reactivity in downstream applications?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.